molecular formula C7H16N2O B13118973 N-Methyl-N-[2-(methylamino)ethyl]propanamide CAS No. 626255-73-0

N-Methyl-N-[2-(methylamino)ethyl]propanamide

Katalognummer: B13118973
CAS-Nummer: 626255-73-0
Molekulargewicht: 144.21 g/mol
InChI-Schlüssel: AUCZYUIGCSQWJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-N-(2-(methylamino)ethyl)propionamide is an organic compound that belongs to the class of amides It is characterized by the presence of a propionamide group attached to a methyl-substituted ethylamine chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Methyl-N-(2-(methylamino)ethyl)propionamide can be synthesized through the reaction of N-methylpropionamide with methylamine. The reaction typically involves the use of anhydrous conditions to prevent the formation of by-products. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of N-Methyl-N-(2-(methylamino)ethyl)propionamide involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as distillation under reduced pressure, ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-N-(2-(methylamino)ethyl)propionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.

Major Products

Wissenschaftliche Forschungsanwendungen

N-Methyl-N-(2-(methylamino)ethyl)propionamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-Methyl-N-(2-(methylamino)ethyl)propionamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Methylpropionamide: Similar in structure but lacks the additional methylamino group.

    N,N-Dimethylpropionamide: Contains two methyl groups attached to the nitrogen atom.

    N-Methylacetamide: Similar amide structure but with an acetamide group instead of a propionamide group.

Uniqueness

N-Methyl-N-(2-(methylamino)ethyl)propionamide is unique due to the presence of both a methylamino and a propionamide group, which imparts distinct chemical properties and reactivity compared to its analogs .

Eigenschaften

CAS-Nummer

626255-73-0

Molekularformel

C7H16N2O

Molekulargewicht

144.21 g/mol

IUPAC-Name

N-methyl-N-[2-(methylamino)ethyl]propanamide

InChI

InChI=1S/C7H16N2O/c1-4-7(10)9(3)6-5-8-2/h8H,4-6H2,1-3H3

InChI-Schlüssel

AUCZYUIGCSQWJJ-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)N(C)CCNC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.